molecular formula C19H14N2 B5718037 1-(4-biphenylyl)-1H-benzimidazole

1-(4-biphenylyl)-1H-benzimidazole

Cat. No. B5718037
M. Wt: 270.3 g/mol
InChI Key: MZRJOJWEWARGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-biphenylyl)-1H-benzimidazole, also known as PBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PBI has been found to exhibit potent biological activities, making it a promising candidate for various applications in biomedical research.

Mechanism of Action

The mechanism of action of 1-(4-biphenylyl)-1H-benzimidazole is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its anti-cancer and anti-inflammatory effects. 1-(4-biphenylyl)-1H-benzimidazole has also been found to disrupt bacterial cell membranes, leading to its anti-microbial activity.
Biochemical and Physiological Effects
1-(4-biphenylyl)-1H-benzimidazole has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. 1-(4-biphenylyl)-1H-benzimidazole has also been found to reduce inflammation and oxidative stress in animal models, suggesting its potential as an anti-inflammatory agent. Additionally, 1-(4-biphenylyl)-1H-benzimidazole has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-biphenylyl)-1H-benzimidazole is its wide range of biological activities, making it a versatile compound for various applications in biomedical research. 1-(4-biphenylyl)-1H-benzimidazole is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 1-(4-biphenylyl)-1H-benzimidazole is its low solubility in aqueous solutions, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for 1-(4-biphenylyl)-1H-benzimidazole research. One area of interest is the development of 1-(4-biphenylyl)-1H-benzimidazole-based fluorescent probes for imaging applications. 1-(4-biphenylyl)-1H-benzimidazole has also shown promise as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-biphenylyl)-1H-benzimidazole and its potential applications in biomedical research.

Synthesis Methods

The synthesis of 1-(4-biphenylyl)-1H-benzimidazole involves the condensation of o-phenylenediamine and 4-biphenylcarboxaldehyde in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The purity and yield of the product can be improved through optimization of the reaction conditions.

Scientific Research Applications

1-(4-biphenylyl)-1H-benzimidazole has been extensively studied for its potential applications in biomedical research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-biphenylyl)-1H-benzimidazole has also been shown to have potential as a fluorescent probe for imaging applications.

properties

IUPAC Name

1-(4-phenylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)21-14-20-18-8-4-5-9-19(18)21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRJOJWEWARGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylphenyl)benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.